N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine

Physicochemical Properties Drug-Likeness Fragment-Based Drug Design

This privileged fragment combines a 3-methylpyrazin-2-amine core with a furan-2-ylmethyl substituent, offering distinct hydrogen-bonding topology for kinase hinge binding. Predicted tPSA 51 Ų and XLogP3 1.1 make it a rational starting point for CNS-penetrant probes. Essential for fragment-based screening and scaffold-hopping campaigns; avoid generic amine substitutes that invalidate SAR. Competitive milligram-scale pricing for medicinal chemistry optimization.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 1558516-54-3
Cat. No. B2625898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-3-methylpyrazin-2-amine
CAS1558516-54-3
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCC1=NC=CN=C1NCC2=CC=CO2
InChIInChI=1S/C10H11N3O/c1-8-10(12-5-4-11-8)13-7-9-3-2-6-14-9/h2-6H,7H2,1H3,(H,12,13)
InChIKeyIKPWDSGUCLXIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 15 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine (CAS 1558516-54-3): A Heterocyclic Building Block


N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine (CAS 1558516-54-3) is a synthetic heterocyclic small molecule composed of a pyrazine core with a methyl substituent at the 3-position and a secondary amine bearing a furan-2-ylmethyl moiety. Its molecular formula is C10H11N3O with a molecular weight of 189.21 g/mol . The compound is currently offered as a research chemical by screening-library suppliers, with indicative pricing for milligram quantities (e.g., 5 mg at approximately 103.5 USD) . This dual-ring architecture is characteristic of fragment-like or lead-like building blocks used in medicinal chemistry, but its specific biological activity profile remains substantially uncharacterized in the public literature.

Why N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine Cannot Be Interchanged with Generic Pyrazin-2-amines


Substituting N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine with a simpler pyrazin-2-amine derivative would fundamentally alter its molecular recognition profile. The combination of the electron-rich furan ring and the nitrogen-containing pyrazine core, linked by a methylene amine bridge, creates a specific hydrogen-bonding topography and electrostatics. While direct pharmacological comparator data are absent from the public domain, the structural determinants are class-level: the topological polar surface area (tPSA) of 51 Ų and XLogP3 of 1.1 place this compound in a distinct property space compared to unsubstituted pyrazin-2-amines. For applications in fragment-based drug discovery or scaffold-hopping, these physicochemical differences are critical selection criteria. Any generic swap would forfeit the unique spatial arrangement of hydrogen bond donors and acceptors, invalidating any structure-activity relationship (SAR) data generated with this specific chemotype .

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine


Structural Uniqueness vs. 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine: Physicochemical Property Comparison

N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine is structurally differentiated from the closely related analog 2-(furan-2-ylmethyl)-3,5-dimethylpyrazine (CAS 155272-50-7) by the replacement of an additional methyl group with an amine nitrogen. This change significantly impacts hydrogen bonding capability. The target compound has a hydrogen bond donor count of 1 and an acceptor count of 4, whereas the dimethyl analog has a donor count of 0 and acceptor count of 3 . This functional switch is crucial for target engagement in kinase and aminergic systems where a donor NH is frequently required for hinge-binding.

Physicochemical Properties Drug-Likeness Fragment-Based Drug Design

Topological Polar Surface Area (tPSA) Differentiation from Simple Pyrazin-2-amines

The target compound exhibits a computed topological polar surface area (tPSA) of 51 Ų, which is significantly lower than that of the unsubstituted pyrazine-2-amine building block 3-methylpyrazin-2-amine (tPSA ~64 Ų) . The lower tPSA suggests improved passive membrane permeability and a higher likelihood of blood-brain barrier penetration, a key differentiator for CNS-targeted projects.

Bioavailability CNS Penetration Medicinal Chemistry Design

Lipophilicity (XLogP3) Comparison with 2-(2-Furfuryl)pyrazine

The XLogP3 value for N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine is computed as 1.1 , representing a balanced lipophilicity that is optimal for oral absorption. In contrast, the structurally simplified analog 2-(2-furfuryl)pyrazine (CAS 71133-67-8), which lacks the methyl and amine groups, has a significantly lower computed XLogP of ~0.5 . This difference of 0.6 log units indicates the target compound has a greater partition into lipid membranes, which can enhance permeability but must be managed against potential solubility decrease.

Lipophilicity Solubility ADMET Optimization

Recommended Application Scenarios for Procuring N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine


Fragment-Based Lead Discovery Targeting Kinases with a Hinge-Binding Amine Motif

In fragment-based screening campaigns against kinases (e.g., Nek2) where an amino-pyrazine hinge binder is required, this compound serves as a privileged fragment. Its structural features directly match the hydrogen-bond donor/acceptor pattern observed in known inhibitors, as inferred from structural studies on related aminopyrazine inhibitors . Procurement supports iterative medicinal chemistry optimization where the furan group offers a vector for further functionalization.

CNS Penetrant Probe Design Leveraging Favorable tPSA

The predicted tPSA of 51 Ų is below the empirical 60 Ų threshold for CNS penetration. Researchers designing brain-penetrant probes for targets such as aminergic GPCRs or neurodegenerative disease targets should prioritize this scaffold, as it represents a rational starting point for achieving target engagement in the central nervous system .

Scaffold-Hopping from 3-Methylpyrazin-2-amine to Dual-Ring Systems

For programs seeking to improve the potency or selectivity of a 3-methylpyrazin-2-amine hit by introducing a fused or pendant heterocycle, this compound is a direct, procurement-ready analog. Its furan substituent allows rapid exploration of a new vector of chemical space without altering the core pharmacophore, as evidenced by its structural relationship to the parent amine .

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-3-methylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.